N-(2,4-dimethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-11-5-6-14(12(2)8-11)22-15(24)9-23-10-21-16-13-4-3-7-20-18(13)26-17(16)19(23)25/h3-8,10H,9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZASAUITOMLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound notable for its intricate molecular structure and potential therapeutic applications. Its unique structure includes multiple functional groups that contribute to its biological activity.
- Molecular Formula : C27H24N4O2S
- Molecular Weight : 468.6 g/mol
- CAS Number : 1112332-12-3
Preliminary studies indicate that this compound exhibits promising biological activity through the inhibition of specific enzymes such as ENPP2 (ectonucleotide triphosphate diphosphohydrolase). ENPP2 plays a critical role in various pathological conditions, including cancer and metabolic disorders. The inhibition of this enzyme may lead to therapeutic effects in these diseases.
Anticancer Activity
Research has shown that compounds with similar structural characteristics exhibit anticancer properties. For instance, studies involving triazatricyclo compounds have demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Enzyme Inhibition
This compound has been reported to inhibit ENPP2 effectively. This enzyme is involved in the regulation of nucleotide levels within cells and has been implicated in tumor progression and metastasis. Inhibition studies suggest that this compound could reduce tumor growth by altering the tumor microenvironment and enhancing immune response against cancer cells .
Data Table: Summary of Biological Activities
Synthesis and Stability
The synthesis of this compound typically involves multi-step organic synthesis techniques that require precise control over reaction conditions to ensure high yields and purity of the final product.
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